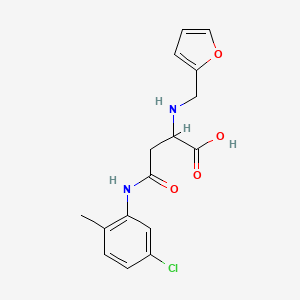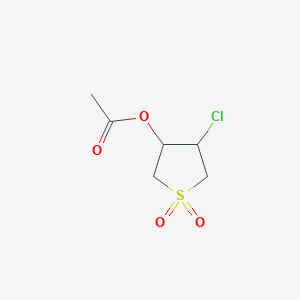![molecular formula C20H19N3O3 B11607015 N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B11607015.png)
N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide: is a complex organic compound that belongs to the class of imidazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazolidinone ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the acetamide group: This step may involve the reaction of the imidazolidinone intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidinone ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-2-[(4E)-4-[(3-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
- N-(4-methylphenyl)-2-[(4E)-4-[(3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Uniqueness
The unique structural features of N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide, such as the specific substitution pattern on the aromatic rings, may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H19N3O3 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-6-8-16(9-7-13)21-18(24)12-23-19(25)17(22-20(23)26)11-15-5-3-4-14(2)10-15/h3-11H,12H2,1-2H3,(H,21,24)(H,22,26)/b17-11+ |
Clé InChI |
DBTIPHMPVQQWHR-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC(=C3)C)/NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC(=C3)C)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11606932.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-[4-(cyclohexylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11606942.png)

![N-cyclopentyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606953.png)
![(7Z)-3-(3,4-dimethylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606954.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11606968.png)

![11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11606992.png)
![(2E)-2-[1-(4-{[(4-fluorophenyl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxamide](/img/structure/B11607000.png)
![2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11607005.png)
![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B11607008.png)

![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11607019.png)
![N-{3-[(4-butylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11607026.png)
